3,8'-Biapigenin

描述

3,8’-Biapigenin: is a biflavonoid compound, specifically a dimeric form of apigenin. It is characterized by its polyphenolic structure and is found in various plants, including Hypericum perforatum (St. John’s Wort), Ginkgo biloba, and Selaginella tamariscina . This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antioxidative, antimicrobial, and anticancer effects .

准备方法

Synthetic Routes and Reaction Conditions: 3,8’-Biapigenin can be synthesized through various chemical reactions involving the coupling of two apigenin molecules. One common method involves the oxidative coupling of apigenin using oxidizing agents such as potassium ferricyanide or iodine in the presence of a base . The reaction typically occurs under mild conditions, and the product is purified through chromatographic techniques.

Industrial Production Methods: Industrial production of 3,8’-Biapigenin often involves the extraction and isolation from natural sources. Plants like Hypericum perforatum and Ginkgo biloba are rich sources of this compound. The extraction process includes solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions: 3,8’-Biapigenin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acetic anhydride, benzoyl chloride.

Major Products:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Acetylated or benzoylated derivatives.

科学研究应用

Comparison with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2',8'-Biapigenin | C30H18O10 | Different linkage position; distinct biological activity profile. |

| I3,II8-Biapigenin | C30H18O10 | Variations in substitution patterns affecting reactivity. |

| Apigenin | C15H10O5 | Monoflavonoid; simpler structure with different biological properties. |

Biological Activities

3,8'-Biapigenin exhibits a wide range of biological activities that underline its potential therapeutic applications:

Antidiabetic Activity

Research indicates that this compound may possess antidiabetic properties. It has been observed to enhance insulin sensitivity and regulate glucose metabolism by modulating key proteins and enzymes involved in these pathways, such as PPAR-γ and α-glucosidase .

Anticancer Properties

Studies suggest that this compound may act as an anticancer agent by inhibiting tumor growth and metastasis. It influences several signaling pathways associated with cancer progression, including those related to apoptosis and angiogenesis. Molecular docking studies have shown that it can bind to cancer-related proteins, indicating its potential as a therapeutic agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways and reducing the expression of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by chronic inflammation .

Antiviral and Antimicrobial Activity

Emerging research highlights the antiviral and antimicrobial potential of this compound. It has shown efficacy against various pathogens, suggesting possible applications in infectious disease treatment .

Case Study 1: Antidiabetic Effects

A study conducted on diabetic animal models demonstrated that administration of this compound significantly lowered blood glucose levels and improved insulin sensitivity compared to control groups. The findings support the compound's role in managing diabetes through modulation of metabolic pathways .

Case Study 2: Anticancer Mechanisms

In vitro studies on cervical cancer cells showed that this compound induced apoptosis and inhibited cell proliferation. Molecular docking analyses revealed strong binding affinities to key proteins involved in cancer signaling pathways .

作用机制

The mechanism of action of 3,8’-Biapigenin involves multiple molecular targets and pathways:

Anticancer Activity: It induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and NF-κB pathways.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by blocking the activation of NF-κB.

Antioxidative Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.

相似化合物的比较

Amentoflavone: Another biflavonoid with similar biological activities but differs in its molecular structure and specific effects.

Hinokiflavone: Similar in structure but has distinct pharmacological properties.

Cupressuflavone: Shares structural similarities but varies in its biological activities.

Uniqueness of 3,8’-Biapigenin: 3,8’-Biapigenin is unique due to its specific dimeric structure, which imparts distinct biological activities. Its ability to modulate multiple signaling pathways and its diverse therapeutic potential make it a compound of significant interest in scientific research.

生物活性

3,8'-Biapigenin is a biflavonoid compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

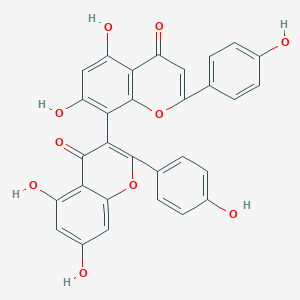

Structural Characteristics

This compound is a member of the biflavonoid class characterized by two flavonoid units linked by a carbon-carbon bond. Its structural properties contribute to its unique biological activities. The compound's molecular structure allows it to interact with various biological targets, influencing multiple signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A bioinformatics and molecular docking study investigated its efficacy against cervical cancer proteins, indicating that it may modulate key signaling pathways involved in tumor progression. The study utilized the Prediction of Activity Spectra for Active Substances (PASS) online tool to assess its anticancer potential and found that while the predicted activity was low, it still holds promise as a chemopreventive agent .

Table 1: Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| STAT3 | -9.3 | Hydrogen Bonds |

| EP300 | -8.5 | Hydrophobic Interactions |

| CYP1A1 | -7.0 | Van der Waals Forces |

This table summarizes the binding affinities of this compound with various protein targets relevant to cancer biology.

Antimicrobial Activity

Another significant aspect of this compound is its antimicrobial properties. Research utilizing TLC-direct bioautography has demonstrated that this compound exhibits a broad spectrum of antibacterial activity against multiple strains, including Staphylococcus aureus and Escherichia coli. The study identified this compound among other active compounds isolated from Hypericum perforatum (St. John's Wort), showcasing its potential as a natural antimicrobial agent .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Micrococcus luteus | 15 |

| Bacillus subtilis | 12 |

| Staphylococcus aureus | 18 |

| Escherichia coli | 10 |

This table presents the antimicrobial efficacy of this compound against various bacterial strains measured by inhibition zone diameters.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Biflavonoids are known for their ability to scavenge free radicals, thus reducing oxidative stress in cells.

- Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : The compound can influence pathways such as STAT3 and EP300, which are critical in cancer progression and inflammation.

Case Studies

- Cervical Cancer Study : A recent study focused on the potential of amentoflavone and this compound as inhibitors on cervical cancer proteins showed promising results in silico. Although laboratory testing is needed to confirm these findings, the initial computational analysis suggests that these compounds could serve as effective chemopreventive agents .

- Antimicrobial Efficacy Study : In an investigation into the antimicrobial properties of Hypericum perforatum, researchers identified this compound as one of the key active components responsible for inhibiting bacterial growth across several strains . This supports its use in traditional medicine for treating infections.

属性

IUPAC Name |

3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAMTZLKUHMPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318358 | |

| Record name | Biapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101140-06-1 | |

| Record name | Biapigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101140-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

259 - 261 °C | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What are the potential therapeutic targets of 3,8'-Biapigenin?

A1: this compound has shown promising inhibitory activity against SARS-CoV-2 main protease (Mpro) and protein disulfide isomerase (PDI) []. This dual inhibitory action makes it a potential candidate for addressing both viral replication and thrombosis associated with COVID-19. Additionally, research suggests this compound exhibits cytotoxicity against various cancer cell lines, including SW-480 colon cancer cells [].

Q2: How does this compound affect SARS-CoV-2 replication?

A2: this compound demonstrates in vitro inhibition of SARS-CoV-2 Mpro with an IC50 of 5-15 µM []. Mpro is a key enzyme in the viral replication cycle, responsible for cleaving the viral polyprotein into functional units. By inhibiting Mpro, this compound disrupts the viral life cycle and hinders replication.

Q3: How does this compound impact thrombosis, and what is the underlying mechanism?

A3: this compound inhibits PDI, a crucial enzyme involved in thrombus formation []. It exhibits potent inhibition of PDI reductase activity, specifically targeting the a and a' domains of the enzyme. This inhibition effectively blocks platelet accumulation and fibrin formation, leading to reduced thrombus formation in vivo [].

Q4: What is the in vitro and in vivo efficacy of this compound?

A4: In vitro studies demonstrate this compound's inhibitory effect on SARS-CoV-2 replication in Vero-E6 cells with an IC50 of 4.9 µM []. Additionally, it inhibits PDI activity in enzyme-based assays []. In vivo studies using a mouse model of laser-induced thrombosis show that this compound significantly reduces platelet accumulation and fibrin formation, indicating its antithrombotic potential [].

Q5: What are the potential applications of this compound in drug discovery?

A5: The dual inhibitory activity of this compound against SARS-CoV-2 Mpro and PDI makes it a promising candidate for developing therapeutics targeting COVID-19 []. Its antithrombotic properties, coupled with its ability to inhibit viral replication, could be beneficial in treating the thrombotic complications associated with COVID-19. Additionally, its cytotoxic effects against cancer cells warrant further investigation for potential anticancer applications [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。